N-(2-methoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Description
N-(2-methoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as MPPT, is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic compound that has been developed through a complex chemical synthesis process.
Scientific Research Applications
Enantioselective Synthesis
Research on enantioselective synthesis, such as the preparation of piperidines from methylpyroglutamate, illustrates the interest in creating chiral compounds for pharmaceutical applications. These methodologies can be applied to the synthesis of compounds like N-(2-methoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide for developing enantiomerically pure drugs (Calvez, Chiaroni, & Langlois, 1998).
Cytotoxicity Studies
The synthesis and cytotoxicity evaluation of new compounds, such as 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, against cancer cells indicate a broader interest in discovering new anticancer agents. Compounds with structural similarities to this compound could be explored for their potential anticancer properties (Hassan, Hafez, & Osman, 2014).
Catalysis and Synthesis
The development of novel catalyst systems, such as copper/N-methoxy-1H-pyrrole-2-carboxamide for the synthesis of phenothiazines, showcases the application of these compounds in facilitating chemical reactions. This research area could encompass the synthesis and use of this compound as a catalyst or substrate in organic synthesis (Huang et al., 2014).
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-27-20-12-6-5-11-18(20)15-24-23(26)22-21(25-13-7-8-14-25)19(16-28-22)17-9-3-2-4-10-17/h2-14,16H,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAQLLWIAIOTEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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